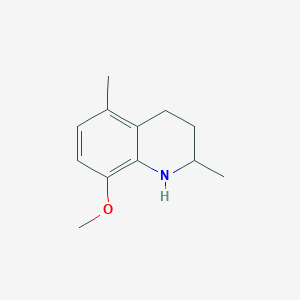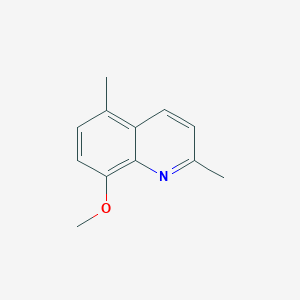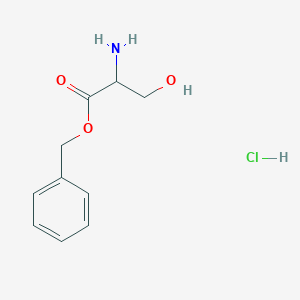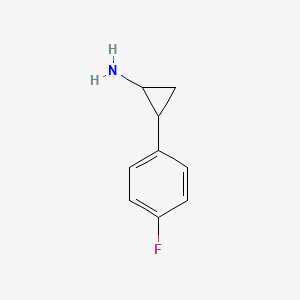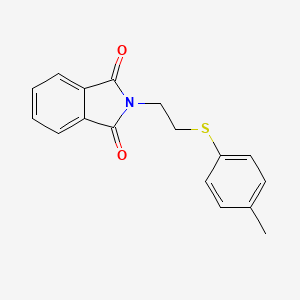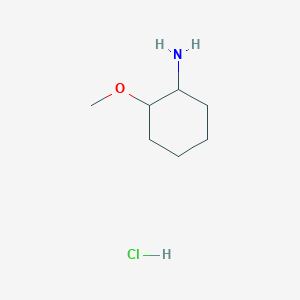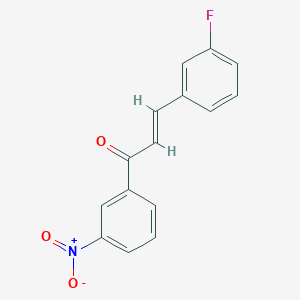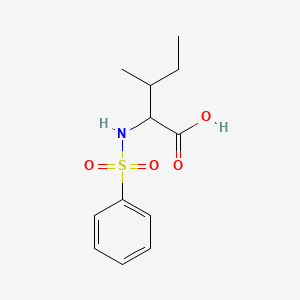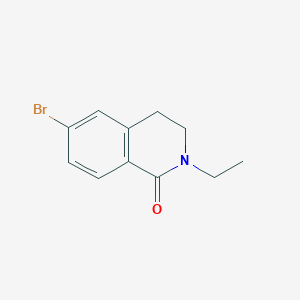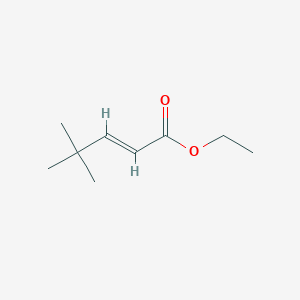![molecular formula C12H11Cl2NO B3162675 [2-(3-Chlorophenoxy)phenyl]amine hydrochloride CAS No. 879662-08-5](/img/structure/B3162675.png)
[2-(3-Chlorophenoxy)phenyl]amine hydrochloride
Overview
Description
[2-(3-Chlorophenoxy)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C12H11Cl2NO. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a phenylamine group substituted with a chlorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chlorophenoxy)phenyl]amine hydrochloride typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of 3-chlorophenol with 2-chloronitrobenzene in the presence of a base, followed by reduction of the nitro group to an amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(3-Chlorophenoxy)phenyl]amine hydrochloride can undergo oxidation reactions, typically forming corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenylamine compounds.
Scientific Research Applications
Chemistry: In chemistry, [2-(3-Chlorophenoxy)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of nucleophilic aromatic substitution reactions.
Biology: In biological research, this compound is used to study the effects of chlorophenoxy groups on biological systems. It is also used in the development of new pharmaceuticals.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is used in the development of drugs targeting specific pathways in the body.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes.
Mechanism of Action
The mechanism of action of [2-(3-Chlorophenoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The chlorophenoxy group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
- [2-(4-Chlorophenoxy)phenyl]amine hydrochloride
- [2-(2-Chlorophenoxy)phenyl]amine hydrochloride
- [2-(3-Bromophenoxy)phenyl]amine hydrochloride
Comparison: Compared to its similar compounds, [2-(3-Chlorophenoxy)phenyl]amine hydrochloride is unique due to the position of the chlorine atom on the phenoxy group. This positional difference can lead to variations in reactivity, biological activity, and overall properties of the compound.
Properties
IUPAC Name |
2-(3-chlorophenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO.ClH/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14;/h1-8H,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSRZNHDLIWKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


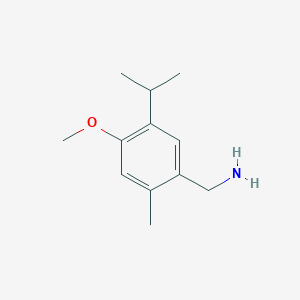
![3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3162610.png)

